molecular formula C22H20N2O4 B4080348 N-[4-(3,4-dihydro-1H-isochromen-1-ylmethylcarbamoyl)phenyl]furan-2-carboxamide

N-[4-(3,4-dihydro-1H-isochromen-1-ylmethylcarbamoyl)phenyl]furan-2-carboxamide

Cat. No.: B4080348
M. Wt: 376.4 g/mol
InChI Key: GBDPERODXBERQU-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydro-1H-isochromen-1-ylmethylcarbamoyl)phenyl]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of N-[4-(3,4-dihydro-1H-isochromen-1-ylmethylcarbamoyl)phenyl]furan-2-carboxamide typically involves multiple steps. The starting material, (3,4-dihydro-1H-isochromen-1-ylmethyl)amine, is reacted with 4-isocyanatobenzoyl chloride to form the intermediate N-[4-(3,4-dihydro-1H-isochromen-1-ylmethylcarbamoyl)phenyl]amine. This intermediate is then reacted with furan-2-carboxylic acid chloride under appropriate conditions to yield the final product .

Chemical Reactions Analysis

N-[4-(3,4-dihydro-1H-isochromen-1-ylmethylcarbamoyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydro-1H-isochromen-1-ylmethylcarbamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[4-(3,4-dihydro-1H-isochromen-1-ylmethylcarbamoyl)phenyl]furan-2-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isochromen-1-ylmethylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21(23-14-20-18-5-2-1-4-15(18)11-13-28-20)16-7-9-17(10-8-16)24-22(26)19-6-3-12-27-19/h1-10,12,20H,11,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDPERODXBERQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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